Ion Mobility Collision Cross-Section (CCS) Differentiation of 5-Hexenoic Acid from 2-Hexenoic and 3-Hexenoic Acid Isomers
5-Hexenoic acid (terminal C═C at position 5) exhibits a distinct collision cross-section (CCS) value when complexed with crown ether-metal ion pairs compared to 2-hexenoic acid and 3-hexenoic acid (internal C═C positional isomers). Using ion mobility spectrometry with 18-crown-6 and various divalent metal cations, the three hexenoic acid isomers were baseline-separated, achieving separation resolution (Rp-p) values up to 2.44 depending on the specific crown ether-metal ion combination [1]. Theoretical calculations confirmed that the ternary complex becomes more compact as the distance between the C═C bond and the -COOH group increases, producing a measurable CCS difference that enables unequivocal isomer identification [1].
| Evidence Dimension | Ion mobility separation resolution (Rp-p) and collision cross-section (CCS) |
|---|---|
| Target Compound Data | 5-Hexenoic acid (HA) distinguishable from 2-hexenoic acid and 3-hexenoic acid with baseline separation; CCS decreases as C═C to -COOH distance increases |
| Comparator Or Baseline | 2-Hexenoic acid (internal C═C) and 3-hexenoic acid (internal C═C) as positional isomers |
| Quantified Difference | Separation resolution (Rp-p) range of 0.07-2.44 across various crown ether (12C4, 15C5, 18C6) and divalent metal ion (Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Sr²⁺, Ba²⁺) combinations; experimental CCS relative error ≤ ±8.06% |
| Conditions | Ion mobility spectrometry with ternary complexation using crown ethers (12C4, 15C5, 18C6) and divalent metal ions; electrospray ionization source |
Why This Matters
For analytical laboratories requiring isomer-specific quantification or confirmation of 5-hexenoic acid identity in complex matrices (e.g., metabolomics, forensic analysis, or quality control of polymer feedstocks), this validated CCS differentiation ensures that procurement of CAS 1577-22-6 delivers material with confirmable isomeric purity and traceability that internal alkene isomers cannot provide.
- [1] Wu, F., Wu, X., Chi, C., & Ding, C.-F. (2022). Simultaneous Differentiation of C═C Position Isomerism in Fatty Acids through Ion Mobility and Theoretical Calculations. Analytical Chemistry, 94(35), 12213-12220. View Source
